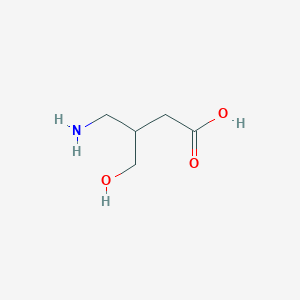

4-Amino-3-(hydroxymethyl)butanoicacid

説明

4-Amino-3-(hydroxymethyl)butanoic acid is a γ-aminobutyric acid (GABA) derivative featuring a hydroxymethyl (-CH₂OH) substituent at the third carbon of the butanoic acid backbone. The hydroxymethyl group may enhance hydrogen bonding capacity and solubility compared to aromatic or hydrophobic substituents, influencing its pharmacokinetic and pharmacodynamic properties.

特性

IUPAC Name |

3-(aminomethyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-2-4(3-7)1-5(8)9/h4,7H,1-3,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJWMAJBCXBCGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(hydroxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(hydroxymethyl)butanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-Amino-3-(hydroxymethyl)butanoic acid often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced catalysts and automated systems further enhances the production process.

化学反応の分析

Types of Reactions

4-Amino-3-(hydroxymethyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-Amino-3-carboxybutanoic acid.

Reduction: The amino group can be reduced to form a primary amine, leading to the formation of 4-Amino-3-(hydroxymethyl)butane.

Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halides and other electrophiles, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include 4-Amino-3-carboxybutanoic acid, 4-Amino-3-(hydroxymethyl)butane, and various substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

4-Amino-3-(hydroxymethyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

作用機序

The mechanism of action of 4-Amino-3-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

類似化合物との比較

Comparative Data Table

生物活性

Introduction

4-Amino-3-(hydroxymethyl)butanoic acid, also known as 4-AHB, is a non-proteinogenic amino acid with potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its structural similarities to naturally occurring amino acids and its possible interactions with biological systems.

Chemical Structure and Properties

4-Amino-3-(hydroxymethyl)butanoic acid is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1026172-50-8

Its structure features an amino group, a hydroxymethyl group, and a butanoic acid backbone, which may influence its solubility and reactivity in biological systems.

The biological activity of 4-AHB is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic system. Research indicates that it may act as an inhibitor of GABA transporters (GATs), which are crucial for regulating GABA levels in the synaptic cleft. This inhibition can lead to increased GABAergic signaling, potentially influencing various neurological processes.

Biological Activities

-

Neuropharmacological Effects

- Studies have shown that 4-AHB can modulate GABA uptake in neuronal cells. It exhibits inhibitory effects on GABA transporters mGAT1 and mGAT4, which are implicated in the treatment of neuropathic pain and other neurological disorders .

- In vivo experiments demonstrated that compounds similar to 4-AHB exhibit antinociceptive properties in rodent models of neuropathic pain .

- Antimicrobial Activity

- Cytotoxicity

Table 1: Summary of Biological Activities of 4-Amino-3-(hydroxymethyl)butanoic Acid

Q & A

Q. What are the primary synthetic routes for 4-Amino-3-(hydroxymethyl)butanoic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The compound can be synthesized via:

- Asymmetric synthesis : Chiral catalysts (e.g., Rhodium-BINAP complexes) enable stereoselective formation of the desired enantiomer. Optimal conditions (e.g., 25°C, 12h reaction time) yield >90% enantiomeric excess (ee) .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures. For example, using Candida antarctica lipase B in a biphasic system achieves 85% ee for the (R)-enantiomer .

Q. Key Considerations :

- Catalyst loading (0.5–2 mol%) and solvent polarity (e.g., THF vs. methanol) significantly impact yield and stereochemistry.

- Fermentation-based methods (genetically modified E. coli) are scalable but require downstream purification via ion-exchange chromatography .

Q. How can researchers distinguish 4-Amino-3-(hydroxymethyl)butanoic acid from structurally similar compounds?

Methodological Answer: Analytical Techniques :

Q. Comparative Physicochemical Properties :

Q. What purification strategies are effective for isolating 4-Amino-3-(hydroxymethyl)butanoic acid after synthesis?

Methodological Answer:

- Crystallization : Recrystallize from ethanol/water (70:30) at 4°C to remove polar impurities .

- Ion-Exchange Chromatography : Use Dowex 50WX8 resin (H+ form) for cationic exchange, eluting with 0.5M NH4OH .

- Flash Chromatography : Silica gel (230–400 mesh) with isocratic elution (CH2Cl2:MeOH:AcOH = 85:10:5) achieves >98% purity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 4-Amino-3-(hydroxymethyl)butanoic acid?

Methodological Answer:

- (R)-Enantiomer : Exhibits 10-fold higher affinity for GABA-B receptors compared to the (S)-form, as shown in radioligand binding assays (IC50: 2.3 nM vs. 25 nM) .

- Enantiomer-Specific Toxicity : (S)-Enantiomer inhibits mitochondrial Complex I (IC50: 15 µM), necessitating chiral purity >99% for in vivo studies .

Q. Analytical Validation :

- Chiral HPLC : Use a Chirobiotic T column (25 cm × 4.6 mm) with 10 mM CuSO4 in MeOH:H2O (60:40) to resolve enantiomers .

Q. What computational and experimental approaches are used to study structure-activity relationships (SAR) in analogs of 4-Amino-3-(hydroxymethyl)butanoic acid?

Methodological Answer:

- Molecular Docking : Simulate binding to GABA-B receptors (PDB ID: 6UO8) using AutoDock Vina. Substituents at the hydroxymethyl position (e.g., fluorine) increase hydrophobic interactions (ΔG = -9.2 kcal/mol) .

- In Vitro Assays : Measure cAMP inhibition in HEK293 cells expressing GABA-B receptors. 4-Fluoro analogs show EC50 = 0.8 nM vs. 1.5 nM for the parent compound .

Q. SAR Trends :

| Analog Modification | Biological Activity (EC50) | Selectivity (GABA-B vs. GABA-A) |

|---|---|---|

| 4-Fluorophenyl substitution | 0.8 nM | >1000-fold |

| Hydroxymethyl → methyl | 15 nM | 50-fold |

| Data from |

Q. How can researchers resolve contradictions in reported biological data for 4-Amino-3-(hydroxymethyl)butanoic acid?

Methodological Answer: Common Discrepancies :

Q. Resolution Strategies :

Standardize Assay Protocols : Use 1 mM MgCl2 in binding buffers and immortalized cell lines (e.g., CHO-K1) .

Cross-Validate with Isotopic Labeling : Synthesize [14C]-labeled compound (50–60 mCi/mmol) for tracer studies in metabolic assays .

Q. What advanced techniques optimize the synthesis of 4-Amino-3-(hydroxymethyl)butanoic acid for high-throughput applications?

Methodological Answer:

Q. Process Analytics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。